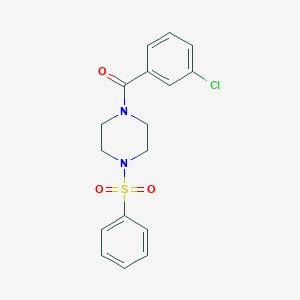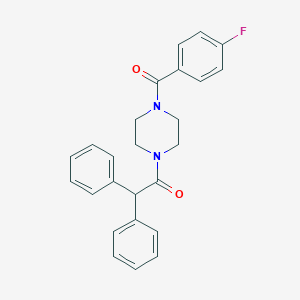![molecular formula C23H30N2O3S B248499 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B248499.png)
1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine, also known as MPS or 4-MeO-DICP, is a piperazine derivative that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 441.6 g/mol.
Mechanism of Action
The exact mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual action may contribute to its anxiolytic and antidepressant effects.
Biochemical and physiological effects:
Studies have shown that 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine can alter the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to increase neurogenesis in the hippocampus, which may contribute to its antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine in laboratory experiments is its relatively low toxicity compared to other psychoactive compounds. However, its potency and limited solubility in water may present challenges in experimental design.
Future Directions
There are several areas of future research that could be explored with 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine. One potential avenue is the development of more selective agonists and antagonists at the 5-HT1A and 5-HT2A receptors, which could help to elucidate the exact mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine. Additionally, further studies could investigate the potential therapeutic applications of 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine in other neuropsychiatric disorders, such as schizophrenia and bipolar disorder.
Synthesis Methods
The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine involves the reaction of 1-(4-methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine with a suitable reagent such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is isolated through filtration and recrystallization.
Scientific Research Applications
1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine as a potential treatment for depression and anxiety disorders. 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, and there is evidence to suggest that it may act through modulation of the serotonin and dopamine systems in the brain.
properties
Product Name |
1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine |
|---|---|
Molecular Formula |
C23H30N2O3S |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C23H30N2O3S/c1-28-22-11-13-23(14-12-22)29(26,27)25-17-15-24(16-18-25)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-6,11-14,20-21H,7-10,15-18H2,1H3 |
InChI Key |
ROXMBDRFJORDAY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248418.png)
methanone](/img/structure/B248419.png)

![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248423.png)
![(2,3-Dimethoxy-phenyl)-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B248426.png)
![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B248434.png)
![9-ethyl-3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B248437.png)

